molecular formula C15H20N4 B6976234 6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile

6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile

Cat. No.: B6976234
M. Wt: 256.35 g/mol
InChI Key: SVNKKQJCIBBHMG-UHFFFAOYSA-N
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Description

6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile is a complex organic compound featuring a bicyclo[2.2.2]octane structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent functionalization. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis to construct the bicyclo[2.2.2]octane unit . The pyridazine ring is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups and substituents.

    Pyridazine derivatives: Compounds with a pyridazine ring that may have different substituents or additional functional groups.

Uniqueness

6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile is unique due to its combination of the bicyclo[2.2.2]octane structure and the pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler or less complex molecules.

Properties

IUPAC Name

6-[1-(2-bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-10(14-8-11-2-4-12(14)5-3-11)17-15-7-6-13(9-16)18-19-15/h6-7,10-12,14H,2-5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNKKQJCIBBHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1CC2)NC3=NN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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